REACTION_CXSMILES
|
CN[C:3]([CH2:5]SP(OC)(OC)=S)=O.CCO[C:16]([CH2:18][CH:19]([S:25][P:26]([O:30][CH3:31])([O:28][CH3:29])=[S:27])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=O.COP(S[CH2:39][C:40](N1CCOCC1)=O)(OC)=S.CN(C(CSP(OC)(OC)=S)=O)C=O>>[CH3:24][CH2:23][O:22][C:20]([CH:19]([S:25][P:26]([O:28][CH3:29])([O:30][CH3:31])=[S:27])[C:18]1[CH:16]=[CH:39][CH:40]=[CH:5][CH:3]=1)=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)CSP(=S)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(=S)(OC)SCC(=O)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C(=O)CSP(=S)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCOC(=O)C(C=1C=CC=CC1)SP(=S)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |